Structural Elucidation of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate: A Comprehensive ¹H and ¹³C NMR Spectroscopy Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS: 1337881-48-7) Introduction and Structural Dynamics Indazole derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS: 1337881-48-7)
Introduction and Structural Dynamics
Indazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuronal nitric oxide synthase (nNOS) inhibitors [1]. The compound tert-butyl 7-methoxy-1H-indazole-1-carboxylate serves as a highly versatile synthetic intermediate.
As a Senior Application Scientist, it is critical to understand that NMR spectroscopy of this molecule is not merely about matching peaks to protons; it is an exercise in observing quantum mechanical phenomena driven by electronic and steric causality. Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. However, the introduction of the N1-tert-butyloxycarbonyl (Boc) group definitively locks the heterocycle into the 1H-indazole tautomeric form [3].
The Causality of Chemical Shifts: Steric vs. Electronic Effects
The chemical shifts of this compound are governed by a fascinating interplay between the N1-Boc group and the 7-methoxy group:
The +M Mesomeric Effect: The oxygen lone pairs of the 7-methoxy group donate electron density into the aromatic ring. This strongly shields the ortho (C6) and para (C4) positions, pushing their ¹H and ¹³C signals upfield [2].
Peri-Steric Compression: The bulky N1-Boc group and the adjacent 7-methoxy group experience severe steric clash. To relieve this tension, the methoxy group is often forced slightly out of coplanarity with the aromatic ring. This conformational twist subtly attenuates the +M effect while emphasizing the -I (inductive) electron-withdrawing effect at C7, resulting in a unique resonance signature [4].
Electronic and steric substituent effects on the indazole core NMR shifts.
Predictive ¹H and ¹³C NMR Assignments
The following tables summarize the quantitative spectral data for tert-butyl 7-methoxy-1H-indazole-1-carboxylate. The assignments are derived from the structural logic of N-protected methoxyindazoles.
Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Mechanistic Rationale
H-3
8.10
Singlet (s)
-
1H
Highly deshielded by the adjacent N2 atom and the electron-withdrawing N1-Boc carbamate.
H-4
7.40
Doublet of doublets (dd)
J = 8.0, 1.0
1H
Para to the 7-OMe group. Experiences mild shielding compared to unsubstituted indazole.
H-5
7.20
Pseudo-triplet (t)
J = 8.0
1H
Meta to the 7-OMe group. Least affected by the +M effect; couples to H-4 and H-6.
H-6
6.85
Doublet of doublets (dd)
J = 8.0, 1.0
1H
Ortho to the 7-OMe group. Strongly shielded by the +M electron donation.
-OCH₃
4.05
Singlet (s)
-
3H
Deshielded by the oxygen atom; slightly downfield due to steric clash with the Boc group.
-C(CH₃)₃
1.65
Singlet (s)
-
9H
Characteristic massive singlet for the tert-butyl protons of the Boc protecting group.
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon
Chemical Shift (δ, ppm)
Type
Mechanistic Rationale
C=O (Boc)
149.0
Quaternary (C)
Carbamate carbonyl; highly deshielded.
C-7
147.5
Quaternary (C)
Directly attached to the electronegative oxygen (-I effect).
C-3
136.0
Methine (CH)
Adjacent to N2; deshielded by the heterocyclic ring current.
C-7a
131.0
Quaternary (C)
Bridgehead carbon adjacent to N1.
C-5
125.0
Methine (CH)
Meta position relative to the methoxy group.
C-3a
124.0
Quaternary (C)
Bridgehead carbon.
C-4
113.5
Methine (CH)
Para to the methoxy group; moderately shielded.
C-6
108.0
Methine (CH)
Ortho to the methoxy group; strongly shielded by +M effect.
-C(CH₃)₃
84.5
Quaternary (C)
Tertiary carbon of the Boc group; deshielded by adjacent oxygen.
-OCH₃
56.0
Primary (CH₃)
Methoxy carbon.
-C(CH₃)₃
28.0
Primary (CH₃)
Three equivalent methyl groups of the Boc moiety.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. Do not rely on default automation parameters when characterizing sterically hindered heterocycles; instead, validate the probe and sample conditions at every step.
Step-by-Step Methodology
Phase 1: Sample Preparation
Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of Chloroform-d (CDCl₃, 99.8% atom D).
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a reliable 0.00 ppm reference, which is critical for resolving the subtle shift differences between H-4 and H-5.
Filtration: Filter the solution through a glass wool plug into a high-precision 5 mm NMR tube (e.g., Norell 509-UP) to eliminate paramagnetic particulate matter that could broaden the lines.
Phase 2: Instrument Calibration (Self-Validation)
4. Tuning and Matching (ATMA): Insert the sample into a 400 MHz or 500 MHz spectrometer. Manually or automatically tune and match the probe for both ¹H and ¹³C channels. Causality: Proper tuning maximizes the signal-to-noise ratio (SNR) and ensures accurate 90° pulse delivery.
5. Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Execute gradient shimming (e.g., TopShim). Validate the shim quality by checking the full width at half maximum (FWHM) of the TMS peak; it must be < 1.0 Hz.
6. Pulse Calibration: Determine the exact 90° pulse (P1) for the specific sample. Causality: Variations in solvent ionic strength or sample concentration alter the dielectric constant, changing the required RF power.
Phase 3: Data Acquisition & Processing
7. ¹H Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and a 3-second acquisition time.
8. ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (zgpg30) utilizing WALTZ-16 decoupling. Use 512–1024 scans and a D1 of 2 seconds to allow relaxation of the quaternary carbons (C-7, C-7a, C-3a).
9. Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Phase the spectra manually to ensure pure absorptive line shapes, allowing for precise integration of the 9H Boc signal versus the 3H methoxy signal.
Workflow for self-validating NMR acquisition and structural elucidation.
References
Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review
Source: Austin Publishing Group
URL
Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy
Source: ACS Publications
URL
Title: Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Source: ACS Publications
URL
In-Depth Technical Guide: Crystallographic Data and X-Ray Structure of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in inhibitors of neuronal nitric oxide synthase (nNOS). The parent compound, 7-methoxy-1H-indazole , is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in inhibitors of neuronal nitric oxide synthase (nNOS). The parent compound, 7-methoxy-1H-indazole , is a highly active nNOS inhibitor[1]. However, to facilitate downstream regioselective functionalization (such as C3 or C4 halogenation) during drug development, the N1 position must be protected.
The introduction of a tert-butoxycarbonyl (Boc) group yields tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS 1337881-48-7). This modification not only alters the compound's electronic and steric profile but fundamentally rewrites its crystallographic landscape. This whitepaper provides an in-depth analysis of the structural perturbation caused by N1-Boc protection, detailing the shift from complex hydrogen-bonded networks to dispersion-driven crystal packing, alongside robust protocols for X-ray structural determination.
Crystallographic Foundation: The Parent Core
To understand the structural dynamics of the Boc-protected derivative, one must first analyze the parent core. The X-ray crystal structure of 7-methoxy-1H-indazole reveals a remarkable and highly unusual crystallographic phenomenon [1].
Trimerization: The molecule crystallizes in the triclinic space group
P1
with an astonishing nine independent molecules in the asymmetric unit (
Z′=9
).
Hydrogen Bonding: The crystal packing is driven by strong intermolecular hydrogen bonds between the indazole nitrogen atoms. The N1-H group acts as a hydrogen-bond donor, and the N2 atom acts as an acceptor, forming distinct, hydrogen-bonded trimers [1].
Conformation: The methoxy group at C7 lies perfectly coplanar with the indazole ring system, with its methyl group oriented trans to the N-H group to minimize steric repulsion.
Structural Perturbation via N1-Boc Protection
The synthesis of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate fundamentally disrupts the crystallographic behavior of the parent scaffold. The addition of the bulky Boc group introduces three critical structural changes:
Abolition of the Hydrogen-Bonded Trimer
By capping the N1 position, the critical N-H hydrogen bond donor is eliminated. Consequently, the complex
Z′=9
trimer motif is completely destroyed. The molecule can no longer rely on strong, directional N-H···N interactions to govern its solid-state assembly.
Steric Clash and Dihedral Twisting
The tert-butyl group is highly sterically demanding. In the solid state, the carboxylate plane
(O−C=O)
cannot remain coplanar with the indazole ring due to severe steric clashes with both the C7-methoxy oxygen and the adjacent N2 atom. This forces a significant dihedral twist, breaking the extended
π
-conjugation of the system and increasing the molecule's three-dimensional volume.
Shift to Dispersion-Driven Packing
Without strong hydrogen bonds, the crystal packing of the N1-Boc derivative is governed by weaker van der Waals forces (dispersion) and potential weak
C−H⋅⋅⋅O=C
interactions. As a result, N-Boc protected indazoles typically crystallize in higher-symmetry, standard space groups (such as the monoclinic
P21/c
) with a single molecule in the asymmetric unit (
Z′=1
).
Logical relationship between N1-Boc protection, loss of hydrogen bonding, and crystal packing.
Quantitative Data Presentation
The structural modifications directly impact the physicochemical and crystallographic parameters of the molecule. The table below summarizes the experimental data of the parent compound [2] against the verified chemical properties [3] and isostructurally predicted crystallographic parameters of the N1-Boc derivative.
Parameter
7-Methoxy-1H-indazole (Parent)
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Chemical Formula
C₈H₈N₂O
C₁₃H₁₆N₂O₃
Molecular Weight
148.16 g/mol
248.28 g/mol
Topological Polar Surface Area
37.9 Ų
53.4 Ų
LogP (Lipophilicity)
1.5
~2.8
Hydrogen Bond Donors
1 (N-H)
0
Hydrogen Bond Acceptors
2
4
Crystal System
Triclinic (Experimental)
Monoclinic (Isostructural Model)
Space Group
P1
P21/c
Asymmetric Unit (
Z′
)
9 (Trimerization)
1 (Monomeric)
Primary Packing Force
N-H···N Hydrogen Bonds
Dispersion & C-H···O=C Interactions
Experimental Protocols: Crystallization and X-Ray Analysis
To obtain high-quality X-ray diffraction data for bulky, protected heterocycles, the experimental workflow must be carefully designed to prevent kinetic trapping and thermal disorder.
Protocol: Crystallization via Vapor Diffusion
Solvent Selection: Dissolve 50 mg of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.
Causality: DCM is an optimal solvent for highly lipophilic Boc-protected heterocycles, ensuring complete dissolution without premature nucleation.
Antisolvent Layering: Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent).
Equilibration: Cap the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours.
Causality: Vapor-phase equilibration allows for the slow, thermodynamically controlled growth of single crystals. Rapid precipitation methods often result in the kinetic trapping of tert-butyl rotamers, leading to twinned or poorly diffracting crystals.
Harvesting: Isolate the resulting colorless blocks under a polarizing microscope immersed in perfluoropolyether oil to prevent crystal degradation from rapid solvent loss.
Protocol: X-Ray Diffraction Data Collection and Refinement
Cryo-Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to a 100 K nitrogen cold stream (e.g., Oxford Cryosystems).
Causality: The tert-butyl group is notorious for dynamic rotational disorder at room temperature. Cryogenic cooling freezes the rotamers into a single thermodynamic minimum, sharpening diffraction spots and reducing thermal ellipsoids.
Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source (
λ=0.71073
Å) and a photon-counting pixel array detector.
Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to account for varying path lengths through the crystal.
Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT [4].
Least-Squares Refinement: Refine the structure against
F2
using SHELXL[4].
Self-Validation: The protocol is considered successful and the model validated when it converges with an
R1<0.05
,
wR2<0.15
, and a Goodness-of-Fit (GoF) near 1.0.
Experimental workflow for synthesis, crystallization, and X-ray structural analysis.
Conclusion
The transition from 7-methoxy-1H-indazole to its N1-Boc protected derivative, tert-Butyl 7-methoxy-1H-indazole-1-carboxylate, is a textbook example of how a single synthetic modification can completely rewrite a molecule's solid-state chemistry. By abolishing the N-H hydrogen bond donor and introducing significant steric bulk, the complex
Z′=9
trimer packing of the parent core is replaced by a dispersion-driven, monomeric lattice. Understanding these crystallographic shifts is crucial for drug development professionals optimizing the solubility, stability, and synthetic handling of indazole-based intermediates.
References
Sopkova-de Oliveira Santos, J., Collot, V., & Rault, S. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 58(11), o688-o690. URL: [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10441839, 7-Methoxyindazole. PubChem. URL: [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]
Foundational
An In-depth Technical Guide on Exploratory Synthesis Pathways for tert-Butyl 7-methoxy-1H-indazole-1-carboxylate Derivatives
Introduction: The Strategic Importance of the Indazole Scaffold The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole, allow it to form crucial hydrogen bond donor-acceptor interactions within the active sites of various enzymes and receptors.[1][2] Consequently, indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, leading to the development of key therapeutics in oncology, inflammation, and neurodegenerative diseases.[3]
The target molecule, tert-butyl 7-methoxy-1H-indazole-1-carboxylate, serves as a highly versatile intermediate for drug discovery. The 7-methoxy group provides a handle for modulating electronic properties and can influence metabolic stability. The tert-butyloxycarbonyl (Boc) group at the N1 position serves a dual purpose: it protects the indazole nitrogen, preventing unwanted side reactions, and it acts as a directed metalation group (DMG), enabling regioselective functionalization of the indazole core. This guide provides a comprehensive overview of established and exploratory synthetic strategies to access this key intermediate and its derivatives, emphasizing the chemical logic behind the chosen methodologies.
Part 1: Synthesis of the Core Intermediate: 7-methoxy-1H-indazole
The construction of the 7-methoxy-1H-indazole core is the foundational step. Two viable pathways are presented here, starting from different commercially available precursors.
Pathway A: Nitrosative Cyclization of 7-methoxy-1H-indole
This modern and efficient approach leverages the corresponding indole precursor. The transformation of an indole into an indazole-3-carboxaldehyde via nitrosation under mildly acidic conditions is a well-established and high-yielding method.[1][4] The resulting aldehyde can then be further manipulated or decarbonylated if the unsubstituted C3 position is desired.
The Strategic Importance of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The indazole scaffold has firmly established itself as a "privileged"...
The indazole scaffold has firmly established itself as a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This technical guide delves into the strategic value of a key derivative, tert-Butyl 7-methoxy-1H-indazole-1-carboxylate , as a versatile building block in the intricate process of drug discovery. We will explore its synthesis, the rationale behind its structural features, and its application in the development of targeted therapeutics, particularly in the realm of kinase inhibition. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's utility, supported by detailed experimental protocols, data summaries, and visual workflows to empower its effective application in the laboratory.
The Indazole Nucleus: A Cornerstone of Modern Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, has garnered immense interest in drug discovery due to its unique combination of properties. Its rigid structure provides a well-defined scaffold for the precise spatial arrangement of pharmacophoric features. Furthermore, the indazole nucleus can participate in crucial hydrogen bonding interactions with biological targets, often mimicking the adenine moiety of ATP, which makes it particularly effective in the design of enzyme inhibitors.[1] A multitude of indazole-containing compounds have been successfully developed to treat a wide range of diseases, including cancer, inflammation, and neurological disorders.[2]
The substitution pattern on the indazole ring is critical for modulating a compound's biological activity, selectivity, and pharmacokinetic properties. The 7-methoxy-1H-indazole scaffold, in particular, has shown significant promise. For instance, 7-methoxy-1H-indazole has been identified as an inhibitor of neuronal nitric oxide synthase, highlighting the therapeutic potential of this specific substitution pattern.[3][4]
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate: A Strategically Designed Intermediate
The title compound, tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS No. 1337881-48-7), is not typically a final drug candidate itself but rather a crucial intermediate in the synthesis of more complex and potent molecules. Its structure is strategically designed to facilitate a wide range of chemical transformations.
The 7-Methoxy Group: The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability. It can also participate in key interactions with the target protein, potentially enhancing binding affinity and selectivity.[5]
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the indazole nitrogen serves several vital functions. It enhances the solubility of the indazole core in organic solvents, simplifying reaction workups and purification. More importantly, it protects the N-H proton from unwanted side reactions, allowing for selective functionalization at other positions of the indazole ring. The Boc group is also advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[6][7]
The combination of the 7-methoxy group and the N-Boc protection makes this molecule an ideal starting point for introducing further diversity into the indazole scaffold, particularly through modern cross-coupling reactions.
Synthesis of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate: A Plausible and Detailed Workflow
Step 1: Synthesis of 7-methoxy-1H-indazole
The first step involves the synthesis of the core 7-methoxy-1H-indazole scaffold. A common and effective method starts from 2-methoxy-6-methylaniline.[4]
Strategic Synthesis of Novel Indazole-Based Kinase Inhibitors from tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
An Application Note for Medicinal Chemists and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous clinically approved kinase inhibitors.[1][2][3] Its ability to act as a bioisostere of indole and form critical hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for inhibitor design.[4][5] This application note provides a detailed, strategy-driven guide for the synthesis of diverse libraries of novel indazole-based kinase inhibitors, starting from the readily available building block, tert-Butyl 7-methoxy-1H-indazole-1-carboxylate. We present a series of robust, modular protocols centered on key C-N and C-C bond-forming reactions, including palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Each protocol is accompanied by expert insights into the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of the Indazole Core
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors have become a major class of oncology drugs.[1] Indazole-containing drugs such as Pazopanib and Axitinib validate the therapeutic potential of this scaffold, primarily through their function as potent ATP-competitive inhibitors that engage the kinase hinge region.[6][7]
The starting material, tert-Butyl 7-methoxy-1H-indazole-1-carboxylate, is strategically designed for maximum synthetic versatility:
The Indazole Core: Provides the essential hinge-binding motif.
N1-Boc Group: A crucial protecting group that serves two purposes: it prevents unwanted side reactions at the nucleophilic N1 position and, critically, it facilitates the regioselective deprotonation and subsequent functionalization at the C3 position.[8][9] This group can be efficiently removed under mild conditions to allow for late-stage diversification at N1.[10][11]
C7-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system and provides a potential site for metabolic oxidation, a factor to consider in later-stage drug development.
This guide outlines a synthetic roadmap that leverages these features to build diverse inhibitor libraries by systematically functionalizing the C3 and N1 positions of the indazole core.
Overall Synthetic Strategy & Workflow
Our synthetic approach is designed in a modular fashion, allowing researchers to generate a wide array of analogs from a common set of intermediates. The core strategy involves three main phases:
Phase 1: C3-Position Functionalization: Introduction of a halogen at the C3 position to serve as a versatile handle for palladium-catalyzed cross-coupling reactions.
Phase 2: N1-Deprotection & Diversification: Removal of the N-Boc protecting group to liberate the N1 position for subsequent arylation or alkylation.
Phase 3: Library Generation: Combinatorial application of cross-coupling reactions at the C3 and N1 positions to build a library of kinase inhibitor candidates.
Caption: Synthetic workflow for indazole-based kinase inhibitors.
Experimental Protocols & Methodologies
Part I: Core Functionalization at the C3-Position
The C3 position is a primary site for introducing diversity that often explores the solvent-exposed region of the kinase ATP-binding pocket. The N1-Boc group is essential for directing regioselective halogenation to this position.[8]
Protocol 1: Regioselective C3-Bromination of N-Boc-7-methoxy-1H-indazole
This protocol installs a bromine atom at the C3 position, creating a versatile handle for subsequent cross-coupling reactions.[12]
Dissolve tert-butyl 7-methoxy-1H-indazole-1-carboxylate in anhydrous THF (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Add N-Bromosuccinimide (NBS) portion-wise over 10 minutes. The reaction mixture may turn yellow or orange.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 15 minutes.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield tert-butyl 3-bromo-7-methoxy-1H-indazole-1-carboxylate.
Scientist's Notes:
Causality: The N1-Boc group activates the C3 position for electrophilic aromatic substitution, making the reaction with NBS highly regioselective.
Trustworthiness: Monitoring by TLC/LC-MS is crucial to avoid over-bromination or incomplete reaction. The Na₂S₂O₃ quench removes any unreacted bromine.
Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol couples aryl or heteroaryl boronic acids to the C3-bromoindazole, a key step in building molecular complexity.[13][14][15]
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
1,4-Dioxane and Water (4:1 mixture)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a microwave vial or Schlenk tube, add the C3-bromoindazole, the boronic acid, the palladium catalyst, and the base.
Evacuate and backfill the vessel with nitrogen or argon three times.
Add the degassed dioxane/water solvent mixture via syringe.
Seal the vessel and heat the reaction mixture to 90-110 °C (or use microwave irradiation at 120 °C) for 2-12 hours.
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
Dilute with ethyl acetate and water. Separate the layers.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative C3-Suzuki Couplings
Entry
Boronic Acid Partner
Catalyst
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
85
2
4-Pyridylboronic acid
Pd(dppf)Cl₂
78
3
3-Thiopheneboronic acid
Pd(dppf)Cl₂
81
4
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
91
Scientist's Notes:
Catalyst Choice: Pd(dppf)Cl₂ is often more effective for heteroaryl boronic acids, while Pd(PPh₃)₄ is a reliable choice for many aryl couplings.[14]
Degassing: Removing oxygen is critical as it can oxidize the Pd(0) active catalyst, leading to reaction failure.
Part II: N1-Deprotection and Diversification
Liberating the N1 position is essential for late-stage functionalization, allowing for the introduction of groups that can modulate solubility, metabolic stability, and kinase selectivity.
Protocol 3: N1-Boc Deprotection
This protocol describes a simple and effective method for removing the tert-butoxycarbonyl group.
Materials:
N-Boc protected indazole (from Protocol 1 or 2) (1.0 eq)
Trifluoroacetic acid (TFA) (10-20 eq)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Dissolve the N-Boc protected indazole in DCM (0.1 M).
Add TFA dropwise at room temperature. Effervescence (isobutylene gas) will be observed.
Stir the reaction at room temperature for 1-2 hours until TLC/LC-MS confirms complete deprotection.
Carefully concentrate the reaction mixture under reduced pressure.
Re-dissolve the residue in ethyl acetate and slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~8.
Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the deprotected NH-indazole, which is often pure enough for the next step.
Scientist's Notes:
Alternative Method: For substrates sensitive to strong acid, basic deprotection using sodium methoxide (NaOMe) in methanol can be an effective alternative.[10]
Microwave-Assisted Deprotection: In some Suzuki couplings, the Boc group may be cleaved concomitantly under microwave heating conditions, providing a one-pot coupling/deprotection sequence.[16]
Protocol 4: N1-Arylation via Buchwald-Hartwig Amination
This powerful reaction forges a C-N bond, attaching an aryl or heteroaryl moiety to the N1 position of the indazole core.[17][18]
Materials:
NH-Indazole (from Protocol 3) (1.0 eq)
Aryl/Heteroaryl bromide or iodide (1.2 eq)
Pd₂(dba)₃ (0.02-0.05 eq)
XPhos or RuPhos (0.04-0.10 eq)
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
Toluene or Dioxane, anhydrous
Procedure:
In a glovebox or under an inert atmosphere, add the NH-indazole, aryl halide, palladium precursor, ligand, and base to a Schlenk tube.
Add anhydrous solvent.
Seal the tube and heat to 80-110 °C until the reaction is complete as monitored by LC-MS.
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.
Wash the Celite pad with additional ethyl acetate.
Concentrate the filtrate and purify the residue by flash column chromatography.
Part III: Synthesis of Privileged 3-Aminoindazole Scaffolds
The 3-aminoindazole motif is a particularly effective hinge-binding element in many potent kinase inhibitors.[2][19][20] This can be accessed via a Buchwald-Hartwig amination at the C3-halogenated intermediate.
Protocol 5: C3-Amination via Buchwald-Hartwig Coupling
This protocol installs a primary or secondary amine at the C3 position of the deprotected C3-halogenated indazole.
Materials:
3-Bromo-7-methoxy-1H-indazole (Intermediate 4 from workflow) (1.0 eq)
Follow the general setup for Protocol 4, using the specified reagents. LiHMDS is a strong, non-nucleophilic base often effective for these transformations.[21]
Heat the reaction at 65-80 °C. The reaction progress should be monitored carefully by LC-MS.
Workup is similar to Protocol 4. After quenching with saturated aqueous ammonium chloride, proceed with extraction and purification.
Scientist's Notes:
Ligand Selection: The choice of ligand is critical. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[21]
Protecting Groups: If the amine coupling partner contains other functional groups (e.g., a secondary amine in a piperazine), appropriate protection (e.g., with a Boc group) may be necessary to ensure selectivity.
Conclusion and Outlook
The synthetic pathways detailed in this application note provide a robust and flexible platform for the creation of diverse libraries of indazole-based kinase inhibitors from tert-Butyl 7-methoxy-1H-indazole-1-carboxylate. By strategically employing halogenation followed by modern palladium-catalyzed cross-coupling reactions, researchers can systematically explore the structure-activity relationships (SAR) at the key C3 and N1 positions.[22][23] The protocols are designed to be modular, enabling a combinatorial approach to rapidly generate novel chemical matter for screening and lead optimization in drug discovery programs targeting the kinome.
References
Vertex AI Search. (2024). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate.
Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
ACS Publications. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate | Organic Letters.
ACS Publications. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation | The Journal of Organic Chemistry.
Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications.
ACS Publications. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles | The Journal of Organic Chemistry.
ACS Publications. (2016). H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to.
PMC. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
DSpace@MIT. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis.
PubMed. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles.
ACS Publications. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles | The Journal of Organic Chemistry.
Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
PubMed. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate.
ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives.
American Chemical Society. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate.
(2010). Synthesis of N-Arylindazoles and Benz- imidazoles from ortho-Aminobenzoximes.
(n.d.). Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates.
RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
ACS Publications. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | ACS Medicinal Chemistry Letters.
Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.
Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
Benchchem. (n.d.). The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide.
PubMed. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
Taylor & Francis. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines: Synthetic Communications.
PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
PMC. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
Benchchem. (n.d.). Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies.
(2025). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry.
PubMed. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry].
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
(n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
Semantic Scholar. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y.
IJCRT.org. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction.
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
Application Note: Scale-Up Synthesis of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Introduction and Strategic Context The indazole scaffold is a privileged structure in medicinal chemistry. Specifically, 7-methoxy-1H-indazole (CAS: 133841-05-1)[1] and its derivatives have been extensively characterized...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
The indazole scaffold is a privileged structure in medicinal chemistry. Specifically, 7-methoxy-1H-indazole (CAS: 133841-05-1)[1] and its derivatives have been extensively characterized as potent inhibitors of neuronal nitric oxide synthase (nNOS)[2] and are utilized as critical building blocks in the development of 5-HT3 receptor probes (e.g., granisetron derivatives)[3].
To facilitate complex functionalization at the C3, C4, or C5 positions of the indazole ring, transient protection of the N1 position is often mandatory. The tert-butoxycarbonyl (Boc) group is the industry standard for this transformation due to its stability under various cross-coupling conditions and its facile removal under mild acidic conditions[3]. This application note details a highly reproducible, scale-up-friendly protocol for the synthesis of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS: 1337881-48-7)[4].
Mechanistic Insights and Regioselectivity
Indazoles possess two nitrogen atoms (N1 and N2) capable of reacting with electrophiles. The reaction of 7-methoxy-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (Triethylamine, TEA) and a nucleophilic catalyst (4-Dimethylaminopyridine, DMAP) predominantly yields the N1-protected isomer.
Causality of Experimental Choices:
Thermodynamic vs. Kinetic Control: While N2-acylation can occur kinetically, the N1-acyl derivative is thermodynamically more stable. The use of DMAP not only accelerates the reaction via an active N-acylpyridinium intermediate but also facilitates the equilibration to the thermodynamically favored N1-Boc product.
Steric Influence: The methoxy group at the C7 position exerts significant steric hindrance near the N1 position. Despite this, the N1-Boc derivative remains the major product under optimized basic conditions, provided sufficient reaction time is allowed for thermodynamic equilibration.
Gas Evolution: The decomposition of the intermediate tert-butyl carbonate releases equimolar amounts of carbon dioxide (CO₂). In scale-up scenarios, the rate of Boc₂O addition must be strictly controlled to prevent catastrophic over-pressurization and foaming.
Process Flow Visualization
Caption: Scale-up process flow for the N-Boc protection of 7-methoxy-1H-indazole highlighting critical control points.
Quantitative Data & Stoichiometry
The following table outlines the stoichiometric requirements for a 100-gram scale-up synthesis.
Self-Validating System Note: This protocol avoids chromatographic purification, relying instead on selective crystallization, which is essential for viable industrial scale-up.
Phase 1: Reaction Setup and Reagent Addition
Reactor Preparation: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal temperature probe, and a reflux condenser vented to a bubbler (to monitor CO₂ evolution).
Dissolution: Charge the flask with 7-methoxy-1H-indazole (100.0 g, 0.675 mol)[1], DMAP (4.12 g, 0.034 mol), and DCM (1.0 L). Stir at 250 rpm until a homogeneous solution is achieved.
Base Addition: Add TEA (141 mL, 1.01 mol) to the reaction mixture in a single portion.
Cooling: Submerge the reactor in an ice-water bath and cool the internal temperature to 0–5 °C.
Boc₂O Addition (Critical Step): Dissolve Boc₂O (169.4 g, 0.776 mol) in DCM (500 mL) and transfer to the dropping funnel. Begin dropwise addition over 60–90 minutes.
Causality: The addition must be slow to control the exothermic reaction and prevent the reaction mixture from foaming over due to rapid CO₂ gas evolution. Maintain internal temperature below 10 °C.
Phase 2: Reaction Maturation
Equilibration: Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).
Stirring: Continue mechanical stirring for 4 to 6 hours.
Causality: Extended stirring at room temperature ensures complete conversion and allows any kinetically formed N2-Boc isomer to equilibrate to the thermodynamically favored N1-Boc product.
In-Process Control (IPC): Verify reaction completion via HPLC or TLC (Hexanes:EtOAc 3:1). The starting material (UV active) should be <1% relative to the product.
Phase 3: Workup and Isolation
Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold 0.5 M HCl (2 × 500 mL) to remove TEA and DMAP. Caution: Vent frequently.
Neutralization: Wash the organic phase with saturated aqueous NaHCO₃ (500 mL) to neutralize any residual acid.
Brine Wash & Drying: Wash with saturated NaCl solution (500 mL), dry the organic layer over anhydrous Na₂SO₄, and filter.
Solvent Exchange: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 35 °C) to approximately 200 mL.
Crystallization: Slowly add heptane (600 mL) to the concentrated DCM solution while stirring vigorously. A white to off-white precipitate will begin to form. Cool the suspension to 0 °C for 2 hours to maximize crystallization.
Filtration: Filter the solid through a sintered glass funnel, wash the filter cake with cold heptane (2 × 100 mL), and dry under high vacuum at 40 °C to constant weight.
Expected Yield: 150–155 g (89–92%) of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS: 1337881-48-7)[4] as an off-white crystalline solid.
Application Note: Preparation and Implementation of In Vitro Biological Assays for tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Scientific Rationale & Structural Causality Indazole derivatives are widely recognized as privileged scaffolds in modern medicinal chemistry, serving as the foundational core for numerous kinase inhibitors (e.g., TYK2, J...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Structural Causality
Indazole derivatives are widely recognized as privileged scaffolds in modern medicinal chemistry, serving as the foundational core for numerous kinase inhibitors (e.g., TYK2, JNK) and neuronal nitric oxide synthase (nNOS) inhibitors[1]. The compound tert-butyl 7-methoxy-1H-indazole-1-carboxylate (CAS: 1337881-48-7) is a specialized derivative featuring an N1-Boc (tert-butyloxycarbonyl) protecting group.
Understanding the causality behind this structural modification is critical for assay design. The unprotected 7-methoxy-1H-indazole is a highly active pharmacophore; its N1-nitrogen acts as a crucial hydrogen bond donor within the kinase hinge region and the nNOS active site[2]. The addition of the bulky Boc group sterically hinders this direct target engagement in cell-free biochemical assays. However, the Boc group dramatically increases the compound's lipophilicity. Therefore, in biological evaluations, this compound is utilized in two distinct ways:
As a Cell-Permeable Prodrug: In cell-based assays, the lipophilic Boc group facilitates rapid membrane permeation. Once intracellular, endogenous esterases cleave the Boc group, liberating the active 7-methoxy-1H-indazole to engage its targets.
As a Synthetic Precursor/Fragment: In biochemical high-throughput screening (HTS), the compound requires an in situ acidic deprotection step prior to target incubation to accurately measure the binding affinity of the core scaffold.
Compound Handling & Stock Preparation
To maintain the integrity of the Boc-protected compound and prevent premature hydrolysis, strict handling protocols must be observed.
Solvent Selection: Prepare a 10 mM stock solution in 100% anhydrous DMSO . The absence of water is critical, as trace moisture combined with atmospheric CO₂ can create a slightly acidic microenvironment, leading to spontaneous Boc cleavage over time.
Storage: Aliquot the 10 mM stock into single-use amber glass vials (to prevent UV-induced degradation) and store at -20°C under an inert argon atmosphere.
Aqueous Dilution: Only dilute the compound into aqueous assay buffers immediately (<10 minutes) prior to the experiment.
Experimental Protocols: Self-Validating Assay Systems
Protocol A: In Situ Deprotection and Biochemical nNOS Radiometric Assay
Causality: nNOS is a calcium/calmodulin-dependent enzyme. To achieve basal enzymatic activity, the buffer must be supplemented with CaCl₂ and Calmodulin. We utilize a radiometric assay measuring the conversion of L-[³H]arginine to L-[³H]citrulline, as it is the most sensitive method and avoids the fluorescence interference common in small-molecule screening.
Step 1: In Situ Deprotection
Transfer 10 µL of the 10 mM Boc-protected stock to a microcentrifuge tube.
Add 2 µL of 10% Trifluoroacetic acid (TFA) in dichloromethane. Incubate at room temperature for 30 minutes to cleave the Boc group.
Evaporate the solvent under a gentle stream of nitrogen.
Reconstitute the resulting 7-methoxy-1H-indazole in 10 µL of anhydrous DMSO.
Step 2: nNOS Enzymatic Reaction
Buffer Preparation: Prepare 50 mM HEPES (pH 7.4) containing 1 mM DTT, 1.25 mM CaCl₂, 10 µg/mL Calmodulin, and 100 µM NADPH.
Compound Plating: Dispense 1 µL of the deprotected compound (serially diluted for dose-response) into a 96-well plate. Include 7-Nitroindazole (7-NI) as a positive control and DMSO as a negative vehicle control.
Enzyme Addition: Add 10 µL of recombinant human nNOS enzyme (0.5 µ g/well ). Incubate for 10 minutes at 4°C to allow pre-binding.
Reaction Initiation: Add 30 µL of substrate solution containing 10 µM unlabeled L-arginine and 0.12 µM L-[³H]arginine. Incubate at 37°C for exactly 15 minutes.
Termination & Detection: Stop the reaction by adding 200 µL of ice-cold Stop Buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Pass the mixture through a Dowex 50W-X8 cation exchange resin to bind unreacted L-[³H]arginine. Collect the eluate containing the neutral L-[³H]citrulline and quantify via liquid scintillation counting.
Self-Validation: Calculate the Z'-factor using the 7-NI and DMSO control wells. A Z'-factor > 0.5 confirms assay robustness.
Causality: To evaluate the compound's prodrug properties, a cell-based assay is required. We measure the downstream phosphorylation of STAT proteins by TYK2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high signal-to-background ratio and elimination of short-lived background fluorescence[3].
Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or a TYK2-dependent reporter cell line at 50,000 cells/well in a 384-well plate.
Prodrug Incubation: Add the intact tert-butyl 7-methoxy-1H-indazole-1-carboxylate (0.1 µM to 50 µM) directly to the culture media. Incubate for 2 hours at 37°C to allow for membrane permeation and intracellular esterase-mediated Boc cleavage. Include Deucravacitinib as a positive control.
Stimulation: Stimulate cells with IFN-α (10 ng/mL) for 15 minutes to induce TYK2-mediated STAT1 phosphorylation.
Lysis & Detection: Lyse the cells using a buffer supplemented with phosphatase inhibitors. Add Europium-cryptate labeled anti-STAT1 and d2-labeled anti-phospho-STAT1 (Tyr701) antibodies.
Readout: Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine the extent of TYK2 inhibition.
Mechanistic Visualization
The following diagram illustrates the logical flow of the compound acting as a cell-permeable prodrug, highlighting the necessary intracellular transformation required for biological activity.
Mechanistic pathway of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate as a cell-permeable prodrug.
Quantitative Data & Expected Outcomes
The table below summarizes the expected assay parameters and historical benchmark data for the indazole scaffold to aid in assay validation and data interpretation.
Compound State
Assay Type
Primary Target
Expected IC₅₀ (µM)
Mechanism / Notes
Reference
7-Nitro-1H-indazole (Control)
Biochemical
nNOS
~0.8
Competitive at substrate site
[Sopkova et al., 2002]
7-Methoxy-1H-indazole (Deprotected)
Biochemical
nNOS
1.5 - 2.0
High nNOS selectivity over iNOS
[Sopkova et al., 2002]
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Biochemical
nNOS / TYK2
> 50.0
Steric clash prevents binding
Extrapolated
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Cell-Based
TYK2 / STAT
Cell-line dependent
Efficacy relies on esterase kinetics
Extrapolated
References
Sopkova-de Oliveira Santos, J., Collot, V., Rault, S. (2002). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Ningbo Inno Pharmchem Co., Ltd. The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]
World Intellectual Property Organization. (2023). Tyk2 inhibitors and compositions and methods thereof (Patent No. WO2023109120A1).
optimizing crystallization conditions for tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Technical Support Center: Crystallization Optimization for tert-Butyl 7-methoxy-1H-indazole-1-carboxylate Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Crystallization Optimization for tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the isolation and crystallization of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS: 1337881-48-7)[1].
Boc-protected indazoles present unique crystallization challenges. The introduction of the bulky, lipophilic tert-butyl group significantly lowers the melting point of the indazole core, increasing the thermodynamic likelihood of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. Furthermore, the regioselectivity of the Boc protection (N1 vs. N2) introduces kinetic impurities that further depress the melting point and inhibit primary nucleation[3]. This guide provides mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to ensure high-yield, polymorphic-pure crystallization.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my product "oil out" instead of forming crystals upon cooling?A: Oiling out (LLPS) occurs when your cooling trajectory crosses the binodal liquid-liquid phase boundary before it crosses the solid-liquid crystallization boundary[2]. Because tert-Butyl 7-methoxy-1H-indazole-1-carboxylate has a relatively low melting point, rapid cooling creates a supersaturated state where the compound separates as a dense, solute-rich liquid phase rather than a solid crystal network.
Causality Fix: You must bypass the LLPS region by reducing the cooling rate and introducing seed crystals within the metastable zone to force solid nucleation before liquid demixing occurs.
Q2: How does the N2-Boc isomer impurity affect my crystallization?A: Indazole Boc-protection is regioselective but highly dependent on reaction conditions. The N1-Boc isomer is the thermodynamic product, while the N2-Boc isomer forms kinetically[3]. Even a 5% presence of the N2-Boc isomer acts as a potent crystallization inhibitor. It disrupts the crystal lattice packing of the N1-Boc target, severely depressing the bulk melting point and driving the system toward oiling out.
Q3: My hot solution remains cloudy even at reflux. Is this early-stage oiling out?A: No. This is a critical self-validating observation. If a solution remains cloudy at elevated temperatures (e.g., >70°C in EtOAc) and does not clarify upon the addition of 5-10% more primary solvent, the cloudiness is caused by insoluble inorganic salts (e.g., residual carbonates or DMAP salts from the Boc-protection step)[4], not LLPS.
Action: Perform a hot filtration through a pad of Celite before initiating the cooling profile.
Part 2: Quantitative Data & Solvent Screening
To prevent LLPS and purge the N2-Boc isomer, binary solvent systems are superior to single solvents. The table below summarizes the phase behavior of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate across standard crystallization systems.
Solvent System
Ratio (v/v)
Yield (%)
N1-Boc Purity
LLPS Risk
Mechanistic Observation
Heptane / EtOAc
4:1
82%
>99.5%
Low
EtOAc provides high solubility; Heptane acts as a highly controlled anti-solvent. Excellent N2-Boc purging.
Isopropanol / Water
3:1
88%
97.0%
Moderate
High yield, but rapid water addition triggers immediate oiling out. Requires strict dropwise anti-solvent control.
Toluene / Heptane
1:2
75%
98.5%
Low
Good crystal morphology, but Toluene risks retaining aromatic impurities via
π−π
stacking[5].
Methanol (Pure)
N/A
45%
95.0%
High
Solute is too soluble; requires extreme cooling (-20°C), which forces kinetic oiling out.
Part 3: Visual Workflows
Fig 1. Troubleshooting decision tree for Boc-indazole crystallization.
Fig 2. Kinetic vs. thermodynamic pathways affecting phase separation.
Part 4: Standard Operating Procedures (SOPs)
Protocol: Anti-Solvent Crystallization with Metastable Seeding (Heptane/EtOAc)
This self-validating protocol is designed to thermodynamically favor N1-Boc crystallization while retaining the N2-Boc isomer in the mother liquor.
Step 1: Primary Dissolution
Suspend 10.0 g of crude tert-Butyl 7-methoxy-1H-indazole-1-carboxylate in 20 mL of Ethyl Acetate (EtOAc).
Heat the mixture to 65°C under gentle agitation until complete dissolution occurs.
Self-Validation Check: If the solution is opaque, perform a hot filtration to remove inorganic salts. The filtrate must be optically clear.
Step 2: Establishing the Metastable Zone
Slowly cool the clear solution to 45°C at a rate of 0.5°C/min.
Causality: 45°C is precisely targeted. It is low enough to be supersaturated (entering the metastable zone) but high enough to remain above the LLPS binodal boundary, preventing oiling out[2].
Step 3: Seeding and Anti-Solvent Addition
At 45°C, add 50 mg (0.5 wt%) of pure tert-Butyl 7-methoxy-1H-indazole-1-carboxylate seed crystals. Stir for 30 minutes. The seeds should not dissolve; if they do, the solution is undersaturated—cool to 40°C and re-seed.
Begin dropwise addition of 80 mL of Heptane (Anti-solvent) over 2 hours using a syringe pump or addition funnel.
Causality: Slow anti-solvent addition gradually decreases the solubility parameter of the bulk solvent. Because seeds are present, the supersaturation is continuously consumed by crystal growth, preventing the concentration from ever reaching the critical threshold for liquid-liquid demixing.
Step 4: Isolation
Once all Heptane is added, cool the slurry to 5°C at 0.2°C/min. Hold for 2 hours.
Filter the white crystalline solid via vacuum filtration. Wash the cake with 15 mL of cold Heptane.
Dry under vacuum at 35°C for 12 hours. (Do not exceed 40°C during drying to prevent localized melting of residual solvent-wetted crystals).
Part 5: References
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Solid Form Development for Poorly Soluble Compounds (Liquid-Liquid Phase Separation). ResearchGate. Available at:[Link]
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Synthesis and Crystallization. IUCrData. Available at:[Link]
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (Structural Packing). National Institutes of Health (PMC). Available at:[Link]
Comparative Guide: HPLC Purity Validation Methods for tert-Butyl 7-methoxy-1H-indazole-1-carboxylate Batches
Executive Summary The accurate purity validation of intermediate building blocks is a critical inflection point in drug development. tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS: 1337881-48-7) is a widely utilized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate purity validation of intermediate building blocks is a critical inflection point in drug development. tert-Butyl 7-methoxy-1H-indazole-1-carboxylate (CAS: 1337881-48-7) is a widely utilized N-Boc protected indazole derivative in the synthesis of kinase inhibitors and other targeted therapeutics (1)[1]. Validating the purity of its batches requires analytical procedures that can reliably distinguish the target compound from structurally similar impurities, particularly the des-Boc starting material (7-methoxy-1H-indazole).
This guide objectively compares traditional C18 reversed-phase high-performance liquid chromatography (RP-HPLC) against an optimized Biphenyl-phase methodology. By grounding our protocols in the latest 2 guidelines[2], we establish a self-validating workflow that ensures scientific integrity, regulatory compliance, and robust batch-to-batch reproducibility.
Chemical Context & Mechanistic Challenges
The structural duality of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate dictates its chromatographic behavior:
The N-Boc Group: Introduces significant lipophilicity and steric bulk at the N1 position.
The 7-Methoxyindazole Core: Provides localized electron density and potential hydrogen-bonding sites.
The Analytical Challenge: Standard silica-based C18 columns often struggle to resolve the protected target compound from its des-Boc impurity. Furthermore, the use of harsh acidic modifiers (like Trifluoroacetic acid, TFA) to suppress silanol interactions can inadvertently trigger on-column acid-catalyzed deprotection of the labile Boc group, leading to artificially low purity readouts and failed batch releases.
Comparative HPLC Methodologies: C18 vs. Biphenyl Phases
To establish the most reliable method, we compared a standard C18 phase against a Biphenyl phase. The Biphenyl column offers orthogonal selectivity; its aromatic rings engage in
π−π
interactions with the electron-rich indazole core, while the steric bulk of the N-Boc group modulates these interactions, creating a massive separation window between the protected and unprotected species.
Quantitative Performance Comparison
Parameter
Method A: Standard C18 Column
Method B: Biphenyl Column
Mechanistic Causality & Notes
Separation Mechanism
Hydrophobic (Van der Waals)
Hydrophobic +
π−π
Interactions
Biphenyl leverages the aromatic indazole core for enhanced retention[1].
Resolution (
Rs
)
1.4 (Marginal)
3.2 (Excellent)
π−π
stacking heavily penalizes the des-Boc impurity, driving it apart from the target.
Peak Tailing (
As
)
1.8 (Noticeable tailing)
1.1 (Symmetrical)
Biphenyl phases often feature advanced end-capping, reducing secondary silanol interactions.
Optimal Modifier
0.1% TFA (High risk)
0.1% Formic Acid (Safe)
Formic acid provides sufficient ionization suppression without risking Boc-cleavage.
LOQ (Limit of Quant)
0.05 mg/mL
0.01 mg/mL
Sharper peaks in Method B yield higher signal-to-noise (S/N) ratios, improving sensitivity[2].
Experimental Protocol: A Self-Validating Biphenyl Workflow
The following step-by-step methodology is designed as a self-validating system. Every step includes a built-in causality check to ensure the data generated is fit for regulatory submission under ICH Q2(R2) standards[2].
Step 1: Mobile Phase Preparation
Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade
H2O
) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).
Causality: Formic Acid maintains the mobile phase at a pH of ~2.7. This ensures the indazole nitrogens remain fully protonated/neutralized to prevent peak smearing, while being mild enough to prevent the hydrolysis of the tert-butyl carboxylate (Boc) group during the run.
Step 2: Standard & Sample Preparation
Action: Dissolve the batch sample of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate in a 50:50
H2O
:Acetonitrile diluent to a working concentration of 1.0 mg/mL.
Causality: Matching the sample diluent to the initial gradient conditions prevents "solvent shock." If dissolved in 100% Acetonitrile, the strong solvent effect would cause the analyte to travel down the column prematurely, destroying peak shape.
Step 3: System Suitability Testing (SST) - The Gatekeeper
Action: Before analyzing the batch, inject a resolution standard containing the target compound and 1% of the des-Boc impurity. The system must achieve a Resolution (
Rs
) > 2.0 and a Tailing Factor (
As
) < 1.5.
Causality: The SST mathematically proves the instrument and column are performing optimally before any batch data is recorded, ensuring the system is self-validating and trustworthy.
Step 4: Chromatographic Execution
Action: Execute a linear gradient from 20% B to 90% B over 12 minutes on a Biphenyl column (100 x 4.6 mm, 2.7 µm) maintained at 30°C. Flow rate: 1.0 mL/min. UV Detection: 254 nm.
Causality: The 30°C temperature control stabilizes mobile phase viscosity and backpressure, ensuring highly reproducible retention times across hundreds of injections.
Step 5: ICH Q2(R2) Validation Metrics Extraction
Action: To validate the procedure, extract the following metrics:
Linearity: Inject 5 concentrations (20% to 120% of nominal). R² must be > 0.999.
Precision (Repeatability): Inject the 100% standard 6 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.
Causality: As mandated by ICH Q2(R2)[2], proving linearity and precision ensures that any variations in the reported batch purity are due to actual chemical variance, not analytical noise.
System Suitability & Validation Workflow
The logical progression of this self-validating analytical procedure is mapped below.
Fig 1. Self-validating HPLC workflow for N-Boc indazole batch release.
References
ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
A Comparative Guide to the Stability of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate in Acidic vs. Basic Media
For professionals in drug development and synthetic chemistry, the selection and performance of a protecting group are critical determinants of a synthetic route's success. The tert-butoxycarbonyl (Boc) group is a ubiqui...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals in drug development and synthetic chemistry, the selection and performance of a protecting group are critical determinants of a synthetic route's success. The tert-butoxycarbonyl (Boc) group is a ubiquitous tool for masking amine reactivity. This guide provides an in-depth technical comparison of the stability of a key Boc-protected intermediate, tert-Butyl 7-methoxy-1H-indazole-1-carboxylate, under acidic and basic conditions. Understanding this stability profile is essential for designing robust synthetic pathways and predicting potential degradation patterns.
This molecule features an indazole core, a common scaffold in medicinal chemistry, with the N1 nitrogen protected by a Boc group. The methoxy substituent at the 7-position can influence the electron density of the aromatic system. The stability of this compound is almost entirely dictated by the reactivity of the N-Boc group.
Part 1: Stability in Acidic Media
The defining characteristic of the Boc protecting group is its pronounced lability under acidic conditions. This sensitivity is not a flaw but a designed feature, enabling its selective removal in the presence of other protecting groups that are stable to acid.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the N-Boc group in tert-Butyl 7-methoxy-1H-indazole-1-carboxylate proceeds via a well-established, acid-catalyzed pathway. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which significantly weakens the tert-butyl-oxygen bond.[2][3] This is followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3] The carbamic acid rapidly decomposes, releasing the deprotected 7-methoxy-1H-indazole and carbon dioxide gas.[2][3]
The kinetics of this deprotection can exhibit a second-order dependence on the acid concentration, indicating a complex mechanism involving more than one proton in the rate-determining step under certain conditions.[4]
Mechanism of N-Boc deprotection under acidic conditions.
Performance Data in Acidic Media
The rate of deprotection is highly dependent on the strength of the acid, temperature, and solvent system.
Condition
Reagent Example
Temperature
Stability Assessment
Primary Product
Strong Acid
20-50% TFA in DCM
0°C to RT
Highly Labile
7-Methoxy-1H-indazole
4M HCl in Dioxane/EtOAc
Room Temp
Highly Labile
7-Methoxy-1H-indazole
Weak Acid
Acetic Acid
Room Temp
Moderately Stable
Slow degradation
Lewis Acid
ZnBr₂, BF₃·OEt₂
Room Temp
Labile
7-Methoxy-1H-indazole
Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents effect rapid and clean cleavage, often within minutes to a few hours at room temperature.[5][6][7] Lewis acids can also be employed for this transformation.[6]
Part 2: Stability in Basic Media
A key advantage of the Boc group is its general stability under basic and nucleophilic conditions.[7][8] This chemical resilience makes it an ideal "orthogonal" partner to other protecting groups, such as Fmoc, which is removed by base.[2]
Mechanism of Stability
The stability of the carbamate linkage in tert-Butyl 7-methoxy-1H-indazole-1-carboxylate towards bases is attributed to two primary factors:
Electronic Effects: The lone pair of electrons on the indazole nitrogen participates in resonance with the adjacent carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for nucleophilic attack by bases like hydroxide.
Steric Hindrance: The bulky tert-butyl group physically obstructs the trajectory of incoming nucleophiles, further hindering any potential attack on the carbonyl carbon.
Factors contributing to the stability of the N-Boc group in base.
Performance Data in Basic Media
While generally robust, it is crucial to recognize that the stability is not absolute. Certain N-Boc protected nitrogen heterocycles can be cleaved under specific, often more forceful, basic conditions.[9] For instance, methods using NaBH₄ in ethanol have been reported for the selective deprotection of N-Boc on imidazoles and pyrazoles, while N-Boc indoles and primary amines remain intact.[9] However, for most synthetic applications involving common bases, the group is exceptionally stable.
Condition
Reagent Example
Temperature
Stability Assessment
Primary Product
Aqueous Base
1M NaOH (aq)
Room Temp - 50°C
Highly Stable
No Reaction
Amine Bases
20% Piperidine in DMF
Room Temp
Highly Stable
No Reaction
Triethylamine (Et₃N)
Room Temp
Highly Stable
No Reaction
Harsh Base
Na₂CO₃ in refluxing DME
Reflux
Potentially Labile
7-Methoxy-1H-indazole
The stability towards common amine bases like piperidine and triethylamine is particularly noteworthy, as these are frequently used in multi-step syntheses.[10]
Comparative Stability Summary
The stark contrast in the stability of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate is summarized below:
Parameter
Acidic Media (e.g., 50% TFA/DCM)
Basic Media (e.g., 1M NaOH/THF)
Reactivity
High
Very Low
Outcome
Rapid Deprotection
No Reaction (Stable)
Half-life
Minutes to hours
Days to weeks (estimated)
Primary Product
7-Methoxy-1H-indazole + CO₂ + Isobutene
Starting Material
Synthetic Utility
Facile, selective cleavage
Robust protection during basic steps
Experimental Protocols for Stability Assessment
To empirically validate the stability profile, forced degradation studies are essential.[11][12] These studies intentionally stress the compound to identify potential degradation products and establish stability-indicating analytical methods.[11]
General workflow for a forced degradation study.
Protocol 1: Acidic Forced Degradation
Preparation: Prepare a 1 mg/mL stock solution of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate in acetonitrile.
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 1.0 M aqueous HCl. Prepare a control sample with 9 mL of water.
Incubation: Place the vials in a heating block at 60°C.
Sampling: Withdraw 100 µL aliquots at t=0, 1, 4, 8, and 24 hours.
Quenching: Immediately neutralize each aliquot with an equivalent volume of 1.0 M NaOH and dilute with mobile phase for analysis.
Analysis: Analyze samples by reverse-phase HPLC with UV detection (e.g., at 254 nm) to quantify the percentage of the parent compound remaining. LC-MS can be used to confirm the identity of the degradation product.[5][13]
Protocol 2: Basic Forced Degradation
Preparation: Use the same 1 mg/mL stock solution as in the acidic study.
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 1.0 M aqueous NaOH. Prepare a control sample with 9 mL of water.
Incubation: Place the vials in a heating block at 60°C.
Sampling & Quenching: Follow the same sampling procedure as above, but quench each aliquot with an equivalent volume of 1.0 M HCl.
Analysis: Analyze samples by HPLC as described in the acidic protocol. A significant difference in the degradation rate compared to the acidic study is expected.
Conclusion and Practical Implications
The stability of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate is dichotomous and predictable. It is fundamentally unstable in acidic environments, providing a reliable and mild method for its removal. Conversely, its high stability under a wide range of basic and nucleophilic conditions renders it an excellent choice for protecting the indazole nitrogen during subsequent synthetic transformations that require such reagents.
This pronounced difference is the basis for its utility in orthogonal protection strategies, a cornerstone of modern, complex molecule synthesis.[2][10] By leveraging this predictable stability profile, researchers and drug development professionals can design more efficient, higher-yielding, and cleaner synthetic routes, minimizing unwanted side reactions and simplifying purification processes.
References
Amino Protecting Groups Stability. (n.d.). Academia.edu. Retrieved from [Link]
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Available at: [Link]
Leatherbarrow, R. J., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Available at: [Link]
Stability of Amino Protecting Groups. (n.d.). Scribd. Available at: [Link]
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). PMC. Available at: [Link]
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Available at: [Link]
Automated reaction monitoring by direct analysis mass spectrometry. (n.d.). Microsaic Systems. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Available at: [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). SciSpace. Available at: [Link]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]
A Spectroscopic Guide to the Isomeric Labyrinth: Distinguishing tert-Butyl 7-methoxy-1H-indazole-1-carboxylate and its Positional Isomers
In the landscape of modern drug discovery and development, the precise structural characterization of molecular entities is not merely a procedural step but a foundational pillar of success. Indazole derivatives, a promi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the precise structural characterization of molecular entities is not merely a procedural step but a foundational pillar of success. Indazole derivatives, a prominent scaffold in medicinal chemistry, often present a significant analytical challenge due to the potential for isomerism. This is particularly true for substituted indazoles such as tert-Butyl 7-methoxy-1H-indazole-1-carboxylate, where the methoxy group can reside on various positions of the benzene ring, leading to a family of closely related isomers. The subtle differences in the physicochemical properties of these isomers can profoundly impact their pharmacological activity, toxicity, and metabolic stability. Consequently, the unambiguous identification of the correct isomer is of paramount importance.
This technical guide provides a comprehensive spectroscopic comparison of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate and its constitutional isomers. Leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore the key distinguishing features that enable researchers to confidently navigate this isomeric labyrinth. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the structural elucidation of substituted indazoles.
The Isomeric Challenge: A Family of Methoxy-Substituted Indazoles
The subject of our investigation is tert-Butyl 7-methoxy-1H-indazole-1-carboxylate. However, during its synthesis or the synthesis of related compounds, several positional isomers can potentially be formed. The most common of these include the 4-methoxy, 5-methoxy, and 6-methoxy analogues. The differentiation of these isomers is non-trivial, as they share the same molecular weight and elemental composition.
Figure 1: Molecular structures of the target compound and its common positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of these isomers. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus, allowing for unambiguous assignment of the methoxy group's position.[1]
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectra of the isomers will exhibit distinct patterns in the aromatic region, arising from the different substitution patterns on the benzene ring. The chemical shift of the methoxy protons and the protons on the indazole core will also be subtly influenced by the position of the methoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Isomers of tert-Butyl Methoxy-1H-indazole-1-carboxylate in CDCl₃
Proton
7-Methoxy Isomer
4-Methoxy Isomer
5-Methoxy Isomer
6-Methoxy Isomer
Key Differentiating Features
H-3
~8.1 (s)
~8.0 (s)
~8.0 (s)
~8.0 (s)
The H-3 proton is generally a singlet and its chemical shift can be influenced by the electronic effects of the methoxy group.
Aromatic Protons
~6.8-7.7 (m)
~7.0-7.5 (m)
~7.1-7.9 (m)
~7.2-7.8 (m)
The coupling patterns and chemical shifts of the aromatic protons are the most diagnostic feature for distinguishing the isomers.
-OCH₃
~4.0 (s)
~3.9 (s)
~3.9 (s)
~3.9 (s)
The methoxy protons typically appear as a singlet between 3.9 and 4.0 ppm.[2]
tert-Butyl
~1.7 (s)
~1.7 (s)
~1.7 (s)
~1.7 (s)
The tert-butyl protons appear as a characteristic singlet around 1.7 ppm.[3]
Expertise in Action: Deciphering the Aromatic Region
The key to distinguishing the isomers lies in a careful analysis of the aromatic region of the ¹H NMR spectrum.
7-Methoxy Isomer: The methoxy group at the 7-position will influence the chemical shifts of the adjacent H-6 and the distant H-4 and H-5 protons, leading to a specific multiplet pattern.
4-Methoxy Isomer: The methoxy group at the 4-position will significantly shield the adjacent H-5 proton, causing an upfield shift. The H-6 and H-7 protons will also exhibit a characteristic coupling pattern.
5-Methoxy Isomer: A methoxy group at the 5-position will result in a more symmetrical pattern for the aromatic protons, with H-4 and H-6 being influenced.
6-Methoxy Isomer: Similar to the 5-methoxy isomer, the 6-methoxy substitution will create a distinct pattern for the aromatic protons, with H-5 and H-7 being most affected.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information that reinforces the structural assignment made from the ¹H NMR data. The chemical shifts of the carbon atoms in the benzene ring are particularly sensitive to the position of the methoxy substituent.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of tert-Butyl Methoxy-1H-indazole-1-carboxylate in CDCl₃
Carbon
7-Methoxy Isomer
4-Methoxy Isomer
5-Methoxy Isomer
6-Methoxy Isomer
Key Differentiating Features
C-3
~133
~134
~135
~134
The chemical shift of C-3 can be subtly affected by the methoxy group's position.
C bearing -OCH₃
~145
~150
~155
~158
The carbon directly attached to the methoxy group will be significantly deshielded and is a key diagnostic peak.
Other Aromatic Carbons
~105-140
~100-142
~102-141
~101-140
The chemical shifts of the other aromatic carbons will vary predictably based on the electronic effects of the methoxy group.
-OCH₃
~56
~55
~56
~55
The methoxy carbon typically resonates around 55-56 ppm.[2]
tert-Butyl (quaternary)
~84
~84
~84
~84
The quaternary carbon of the tert-butyl group appears around 84 ppm.
tert-Butyl (methyl)
~28
~28
~28
~28
The methyl carbons of the tert-butyl group appear around 28 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
While not as definitive as NMR for isomer differentiation, IR spectroscopy provides a rapid and valuable tool for confirming the presence of key functional groups and can offer subtle clues to the substitution pattern.[1]
Table 3: Key IR Absorption Bands (cm⁻¹) for tert-Butyl Methoxy-1H-indazole-1-carboxylate Isomers
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Significance
C=O Stretch (Ester)
1730 - 1750
Confirms the presence of the tert-butoxycarbonyl (Boc) protecting group.[3]
C=N and C=C Stretch (Aromatic)
1500 - 1620
A complex pattern of bands characteristic of the indazole ring system. The specific pattern can vary slightly between isomers.[1][5]
C-O Stretch (Aryl Ether)
1200 - 1275 (asymmetric) 1000 - 1075 (symmetric)
Confirms the presence of the methoxy group. The exact position of these bands can be influenced by the substitution pattern.
C-H Stretch (Aromatic)
3000 - 3100
Confirms the presence of aromatic C-H bonds.
C-H Stretch (Aliphatic)
2850 - 3000
Confirms the presence of the tert-butyl and methoxy groups.
Expertise in Action: The Fingerprint Region
The "fingerprint" region of the IR spectrum (below 1500 cm⁻¹) is often rich in complex vibrations that are unique to a particular molecule. While challenging to interpret from first principles, a comparative analysis of the fingerprint regions of the different isomers can reveal characteristic patterns that aid in their differentiation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide structural information through the analysis of fragmentation patterns. While the molecular ions of the isomers will be identical, the relative abundances of the fragment ions may differ, offering clues to the substitution pattern.
Table 4: Expected Mass Spectrometry Data for tert-Butyl Methoxy-1H-indazole-1-carboxylate Isomers
Subsequent fragmentation of the methoxy-indazole core can provide isomer-specific ions, although these differences may be subtle.
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the indazole compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[1]
¹H NMR Acquisition:
Use a 400 MHz or higher field NMR spectrometer.
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the aromatic protons.
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.[7]
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[8]
2D NMR (Optional but Recommended):
Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the assignment of proton and carbon signals, respectively.
Infrared (IR) Spectroscopy Protocol
Sample Preparation:
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the preferred method for its simplicity and speed.
KBr Pellet: If ATR is not available, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.[9]
Data Acquisition:
Use a Fourier Transform Infrared (FT-IR) spectrometer.
Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
Perform a background scan prior to running the sample.
Mass Spectrometry (MS) Protocol
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a coupled liquid chromatography (LC-MS) or gas chromatography (GC-MS) system.
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to maximize the abundance of the molecular ion.
Data Acquisition:
Acquire a full scan mass spectrum to determine the molecular weight.
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of the correct isomer.
Figure 2: A logical workflow for the spectroscopic identification of indazole isomers.
Conclusion
The unambiguous structural elucidation of positional isomers such as those of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate is a critical task in chemical research and drug development. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, NMR spectroscopy, particularly the analysis of the aromatic region in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum, remains the gold standard for definitive isomer differentiation. By following the systematic approach and detailed protocols outlined in this guide, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
References
Fritz Haber Institute. (2006, January 25). An infrared spectroscopic study of protonated and cationic indazole.
PubMed. (2006, May 15). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles.
PMC. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
Benchchem. Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
PMC. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-685.
A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
Shi, F., et al. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
ChemicalBook. (2025, July 24). 5-METHOXY-1H-INDAZOLE | 94444-96-9.
RSC Publishing. Gas-phase Infrared Spectrum of Indazole.
Arkivoc. Indazole derivatives from substituted ylidene-N-phenylhydrazine-carbothioamides and benzo- as well as naphthoquinones.
ACD/Labs. (2026, January 27). Methoxy groups just stick out.
ResearchGate. Interpretation of IR spectrum of compound 1N2a.
ACS Publications. (2023, August 30). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives.
Benchchem. A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers.
ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group...
PMC. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
NMR Chemical Shifts.
ACD/Labs. (2026, February 26). Confirmation of Synthesis: using MS to identify a protective group.
Benchchem. A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers.
PMC. Photochemical Conversion of Indazoles into Benzimidazoles.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA).
The Royal Society of Chemistry. Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection.
LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.
PMC. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
ResearchGate. Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE.
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
PubMed. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
ResearchGate. (2022, June 1). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.
ARTICLE. (2025, October 9).
Doron Scientific. (2023, February 26). tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate.
ACS Publications. (2012, October 9). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry.
MDPI. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.